molecular formula C10H9BrFN3 B2655137 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-57-8

4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B2655137
CAS RN: 1001757-57-8
M. Wt: 270.105
InChI Key: VAOORTHDHRHKLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of NMM (N-Methylmorpholine) and isobutyl chloroformate (IBCF). The reaction conditions typically involve a series of steps, including the use of DIPEA (N,N-Diisopropylethylamine) and THF (Tetrahydrofuran) at temperatures ranging from -15 °C to room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine serves as a versatile intermediate in organic synthesis, enabling the development of various chemical entities with potential biological activities. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, highlighting the compound's role in creating molecules with analgesic and other pharmacological activities (Bondavalli et al., 1988). Additionally, the preparation of pyrazole Schiff bases and their structural elucidation demonstrate the compound's utility in synthesizing molecules with potential antibacterial properties, as certain derivatives have shown inhibition against C. albicans and Gram-negative bacteria (Feng et al., 2018).

properties

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOORTHDHRHKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine

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